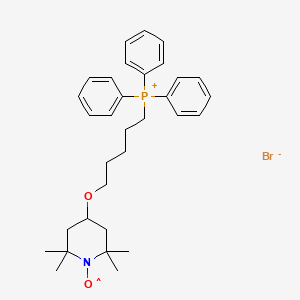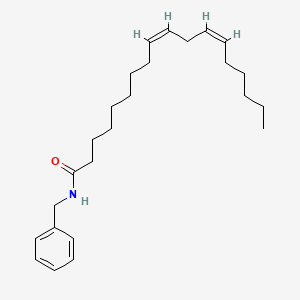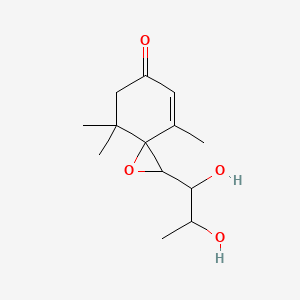
Unedone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unedone, also known as 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one, is a naturally occurring compound found in the nectar of the strawberry tree (Arbutus unedo). It is known for its distinctive bitter taste and has been identified as a key contributor to the bitterness of strawberry tree honey . This compound is a spiroketal compound, which means it contains a spirocyclic ketal structure, making it an interesting subject for chemical and biological studies.
Preparation Methods
The preparation of unedone can be achieved through various synthetic routes. One common method involves the extraction from strawberry tree honey, followed by purification using chromatographic techniques . Industrial production methods may involve the synthesis of this compound from simpler starting materials through a series of chemical reactions. For instance, the synthesis might start with the formation of the spirocyclic core, followed by functional group modifications to introduce the dihydroxypropyl and trimethyl groups.
Chemical Reactions Analysis
Unedone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of reduced spiroketal derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Hydrolysis: The spiroketal structure of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and ketone products.
Scientific Research Applications
Unedone has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique spirocyclic structure and its reactivity in various chemical reactions. It serves as a model compound for understanding spiroketal chemistry.
Biology: In biological studies, this compound is investigated for its potential biological activities, including its role as a natural bitter compound in honey and its interactions with taste receptors.
Medicine: this compound’s potential medicinal properties are explored, particularly its antioxidant and antimicrobial activities. It is studied for its potential use in developing natural therapeutic agents.
Industry: In the food industry, this compound is of interest due to its contribution to the flavor profile of strawberry tree honey. It is also studied for its potential use as a natural flavoring agent.
Mechanism of Action
The mechanism of action of unedone involves its interaction with taste receptors, particularly those responsible for detecting bitter compounds. This compound binds to these receptors, triggering a signal transduction pathway that leads to the perception of bitterness . Additionally, this compound’s antioxidant and antimicrobial activities are attributed to its ability to scavenge free radicals and inhibit the growth of certain microorganisms.
Comparison with Similar Compounds
Unedone can be compared with other similar spiroketal compounds, such as:
Tiliaside: Found in Tilia nectar, tiliaside is another spiroketal compound with potential biological activities.
Homogentisic Acid: Present in various honeys, homogentisic acid is known for its antioxidant properties.
This compound’s uniqueness lies in its specific spirocyclic structure and its role in contributing to the bitterness of strawberry tree honey, making it a compound of significant interest in both scientific research and industrial applications.
Properties
IUPAC Name |
2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-7-5-9(15)6-12(3,4)13(7)11(17-13)10(16)8(2)14/h5,8,10-11,14,16H,6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFIUMMLDMSDPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C12C(O2)C(C(C)O)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
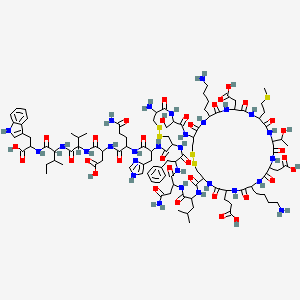
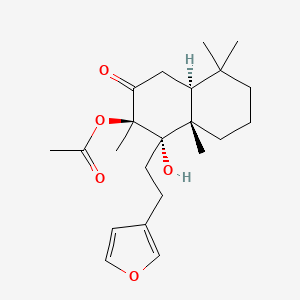

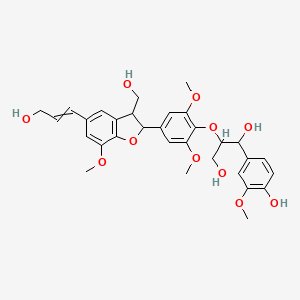
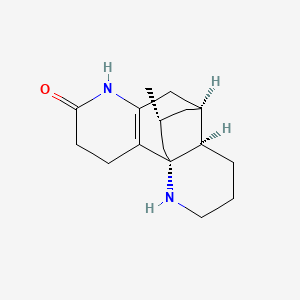
![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B593433.png)
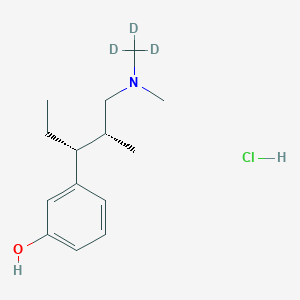
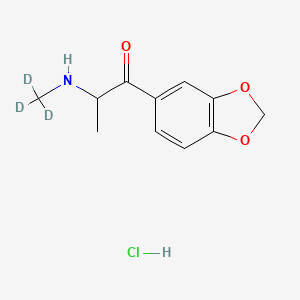
![8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B593440.png)
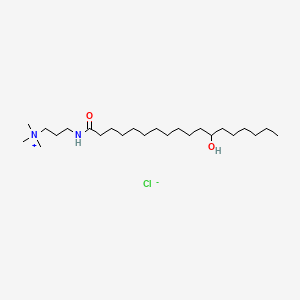
![(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B593442.png)
